molecular formula C11H12O3 B2630595 Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 1463478-65-0

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B2630595
CAS No.: 1463478-65-0
M. Wt: 192.214
InChI Key: IQEDYGOEXHXIOB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been demonstrated to be potent topoisomerase I inhibitors, sigma receptors, Pim-1 inhibitors, farnesyl transferase inhibitors, histamine H3 receptors, and carbonic anhydrase inhibitors .

Cellular Effects

Benzofuran derivatives have been reported to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate in laboratory settings are not well documented. Benzofuran derivatives have been synthesized and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .

Dosage Effects in Animal Models

Benzofuran derivatives have been evaluated for their anti-inflammatory potential in a mouse asthma model .

Metabolic Pathways

Benzofuran derivatives have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Benzofuran derivatives have been shown to have improved bioavailability, allowing for once-daily dosing .

Subcellular Localization

Benzofuran derivatives have been shown to have a wide array of biological activities, making it a privileged structure in the field of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, typically employs large-scale organic synthesis techniques. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Properties

IUPAC Name

methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEDYGOEXHXIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463478-65-0
Record name methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
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